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For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 3-ethyl-
2-methyl-3-pentanol (CAS No. 597-05-7), a tertiary alcohol with the molecular formula

C₈H₁₈O. This document is intended for researchers, scientists, and professionals in drug

development, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared

(IR), and Mass Spectrometry (MS) data.

Introduction
3-Ethyl-2-methyl-3-pentanol is a valuable organic compound used in various chemical

syntheses. A thorough understanding of its spectroscopic properties is crucial for its

identification, characterization, and quality control in research and industrial applications. This

guide presents a detailed compilation of its ¹H NMR, ¹³C NMR, IR, and MS data, supplemented

with experimental protocols and structural elucidation pathways.

Spectroscopic Data
The spectroscopic data for 3-ethyl-2-methyl-3-pentanol has been compiled and organized

into the following tables for clarity and ease of comparison.

¹H NMR Spectroscopy
The ¹H NMR spectrum of 3-ethyl-2-methyl-3-pentanol provides information on the different

types of protons and their neighboring environments within the molecule. Due to the lack of
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readily available, publicly sourced, fully assigned quantitative ¹H NMR data, the following table

is based on established principles of NMR spectroscopy and predicted chemical shifts.

Chemical Shift (δ)
ppm (Predicted)

Multiplicity Integration Assignment

~ 0.85 Triplet 6H 2 x -CH₂CH₃

~ 0.90 Doublet 6H -CH(CH₃)₂

~ 1.45 Quartet 4H 2 x -CH₂CH₃

~ 1.80 Septet 1H -CH(CH₃)₂

~ 1.20 (variable) Singlet 1H -OH

¹³C NMR Spectroscopy
The ¹³C NMR spectrum reveals the number of distinct carbon environments in the molecule.

The following data is predicted based on established carbon NMR chemical shift ranges.

Chemical Shift (δ) ppm
(Predicted)

Carbon Type Assignment

~ 8.0 Primary 2 x -CH₂CH₃

~ 17.0 Primary -CH(CH₃)₂

~ 30.0 Secondary 2 x -CH₂CH₃

~ 40.0 Tertiary -CH(CH₃)₂

~ 78.0 Quaternary C-OH

Infrared (IR) Spectroscopy
The IR spectrum highlights the functional groups present in 3-ethyl-2-methyl-3-pentanol.
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Wavenumber (cm⁻¹) Intensity Assignment

~ 3600 - 3200 Strong, Broad O-H stretch

~ 2970 - 2870 Strong C-H stretch (sp³)

~ 1460 Medium C-H bend

~ 1380 Medium C-H bend

~ 1150 Strong C-O stretch

Mass Spectrometry (MS)
Electron ionization mass spectrometry of 3-ethyl-2-methyl-3-pentanol results in characteristic

fragmentation patterns.[1][2]

m/z Relative Intensity Proposed Fragment Ion

115 Low [M-CH₃]⁺

101 Moderate [M-C₂H₅]⁺

87 High [M-C₃H₇]⁺

73 Moderate [C₄H₉O]⁺

59 Moderate [C₃H₇O]⁺

45 High [C₂H₅O]⁺

Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data

presented above.

NMR Spectroscopy
A sample of 3-ethyl-2-methyl-3-pentanol (typically 5-25 mg) is dissolved in a deuterated

solvent (e.g., CDCl₃, 0.5-1.0 mL) containing a small amount of tetramethylsilane (TMS) as an

internal standard. The solution is transferred to an NMR tube. Both ¹H and ¹³C NMR spectra
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are acquired on a high-field NMR spectrometer (e.g., 300 MHz or higher). For ¹H NMR,

standard acquisition parameters are used. For ¹³C NMR, a proton-decoupled sequence is

typically employed to simplify the spectrum.

Infrared (IR) Spectroscopy
A drop of neat 3-ethyl-2-methyl-3-pentanol is placed between two potassium bromide (KBr) or

sodium chloride (NaCl) plates to form a thin liquid film. Alternatively, an Attenuated Total

Reflectance (ATR) accessory can be used by placing a drop of the sample directly onto the

ATR crystal. The IR spectrum is recorded using a Fourier-Transform Infrared (FT-IR)

spectrometer, typically over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)
The mass spectrum is obtained using a mass spectrometer equipped with an electron

ionization (EI) source. A small amount of the volatile sample is introduced into the ion source,

often via a gas chromatograph (GC-MS). The molecules are bombarded with electrons

(typically at 70 eV), causing ionization and fragmentation. The resulting ions are separated by

their mass-to-charge ratio (m/z) and detected.

Visualization of Spectroscopic Analysis Workflow
The following diagrams illustrate the logical flow of spectroscopic analysis and the relationship

between the different techniques in elucidating the structure of 3-ethyl-2-methyl-3-pentanol.
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Caption: Experimental workflow for the spectroscopic analysis of 3-ethyl-2-methyl-3-pentanol.
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Spectroscopic Methods
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Caption: Logical relationship of spectroscopic data to structural elucidation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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